molecular formula C9H13Cl2NO B1486675 3-Chloro-4-propoxyaniline hydrochloride CAS No. 90415-74-0

3-Chloro-4-propoxyaniline hydrochloride

Cat. No.: B1486675
CAS No.: 90415-74-0
M. Wt: 222.11 g/mol
InChI Key: KXFXOHCHSOVSRM-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxyaniline hydrochloride is an organic compound with the molecular formula C9H13Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position and a propoxy group at the fourth position. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Scientific Research Applications

3-Chloro-4-propoxyaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for “(3-Chloro-4-propoxyphenyl)amine hydrochloride” is not specified in the available resources .

Safety and Hazards

The safety data and potential hazards associated with “(3-Chloro-4-propoxyphenyl)amine hydrochloride” are not specified in the available resources .

Future Directions

The future directions or potential applications for “(3-Chloro-4-propoxyphenyl)amine hydrochloride” are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-propoxyaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group, forming 3-chloro-4-nitroaniline.

    Alkylation: The amino group is alkylated with propyl bromide in the presence of a base to form 3-chloro-4-propoxyaniline.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-propoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted anilines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-propoxyaniline hydrochloride is unique due to the presence of both chlorine and propoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

3-chloro-4-propoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-2-5-12-9-4-3-7(11)6-8(9)10;/h3-4,6H,2,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXOHCHSOVSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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